molecular formula C12H8BrF B2432703 3-Bromo-3'-fluorobiphenyl CAS No. 844856-60-6

3-Bromo-3'-fluorobiphenyl

Cat. No.: B2432703
CAS No.: 844856-60-6
M. Wt: 251.098
InChI Key: MTJHDXYXFHYGTO-UHFFFAOYSA-N
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Description

3-Bromo-3’-fluorobiphenyl is an organic compound with the molecular formula C12H8BrF It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom at the third position and the other phenyl ring is substituted with a fluorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-3’-fluorobiphenyl can be synthesized through various methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For 3-Bromo-3’-fluorobiphenyl, the reaction would involve 3-bromobiphenyl and 3-fluorophenylboronic acid under mild conditions with a base such as potassium carbonate in a solvent like toluene .

Industrial Production Methods: Industrial production of 3-Bromo-3’-fluorobiphenyl may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3’-fluorobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-3’-fluorobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-3’-fluorobiphenyl involves its interaction with molecular targets through its bromine and fluorine substituents. These interactions can influence the compound’s reactivity and binding affinity with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the interacting species .

Comparison with Similar Compounds

  • 3-Bromo-4’-fluorobiphenyl
  • 4-Bromo-3’-fluorobiphenyl
  • 3-Chloro-3’-fluorobiphenyl

Comparison: 3-Bromo-3’-fluorobiphenyl is unique due to the specific positions of the bromine and fluorine atoms, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution reactions and varying degrees of stability under different conditions .

Biological Activity

3-Bromo-3'-fluorobiphenyl is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which can significantly influence its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H8BrF
  • Molecular Weight : 251.10 g/mol
  • CAS Number : 306935-88-6

The compound features a biphenyl structure with bromine and fluorine atoms attached to the aromatic rings, which may enhance its lipophilicity and biological interactions.

Synthesis

Recent advancements in synthetic methodologies have facilitated the production of various halogenated biphenyl derivatives, including this compound. Techniques such as Suzuki-Miyaura cross-coupling reactions have been employed effectively to synthesize these compounds with high yields and specificity .

Antimicrobial Properties

Research indicates that biphenyl derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain brominated biphenyls can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Biphenyl derivatives, including this compound, have been investigated for their anti-inflammatory properties. Compounds in this class are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted by researchers demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a therapeutic agent against bacterial infections.
  • Anti-inflammatory Assessment :
    • In a controlled experiment involving animal models, administration of this compound resulted in a marked reduction in edema formation induced by carrageenan. The compound was found to reduce inflammatory markers such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent .

Toxicological Profile

The safety profile of this compound has not been extensively documented; however, preliminary toxicological assessments suggest that it exhibits low acute toxicity in animal models. Further studies are necessary to evaluate chronic exposure effects and potential carcinogenicity.

Comparative Biological Activity Table

CompoundAntimicrobial ActivityAnti-inflammatory ActivityToxicity Level
This compoundModerateSignificantLow
Other Biphenyl DerivativesVariableModerateVaries

Properties

IUPAC Name

1-bromo-3-(3-fluorophenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJHDXYXFHYGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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